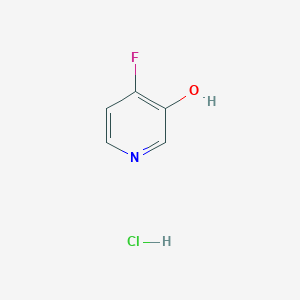

4-Fluoropyridin-3-OL hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H5ClFNO |

|---|---|

Molecular Weight |

149.55 g/mol |

IUPAC Name |

4-fluoropyridin-3-ol;hydrochloride |

InChI |

InChI=1S/C5H4FNO.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H;1H |

InChI Key |

MLTPGVMDLARMER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1F)O.Cl |

Origin of Product |

United States |

Nomenclature and Structural Characterization of 4 Fluoropyridin 3 Ol Hydrochloride

Systematic Nomenclature and Isomeric Considerations for 4-Fluoropyridin-3-OL Hydrochloride

The compound 4-Fluoropyridin-3-ol hydrochloride is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The parent molecule is pyridin-3-ol, indicating a pyridine (B92270) ring with a hydroxyl group (-OH) at the 3-position. A fluorine atom (-F) is substituted at the 4-position, leading to the name 4-fluoro-pyridin-3-ol. The "hydrochloride" suffix signifies that the compound exists as a salt, formed by the reaction of the basic pyridine nitrogen with hydrochloric acid (HCl). bldpharm.com

The chemical identity of 4-Fluoropyridin-3-ol hydrochloride is defined by its CAS number, 1609166-33-7. bldpharm.com Its molecular formula is C5H5ClFNO, and it has a molecular weight of approximately 149.55 g/mol . bldpharm.comnih.gov

Isomerism is a key consideration for this compound. Positional isomers, where the fluorine and hydroxyl groups are located at different positions on the pyridine ring, exhibit distinct chemical properties. For example, 3-Fluoropyridin-4-ol hydrochloride (CAS No. 1309602-71-8) is an isomer where the substituents are swapped. nih.gov Other isomers include 6-Chloro-2-fluoropyridin-3-ol and 5-fluoro-pyridin-2-ol, each with unique substitution patterns that influence their chemical reactivity and potential applications. glpbio.com The specific arrangement of substituents in 4-Fluoropyridin-3-ol dictates its electronic distribution and steric environment, distinguishing it from its isomers.

Table 1: Chemical Identifiers for 4-Fluoropyridin-3-OL Hydrochloride and a Positional Isomer

| Property | 4-Fluoropyridin-3-OL Hydrochloride | 3-Fluoropyridin-4-ol hydrochloride |

|---|---|---|

| IUPAC Name | 4-Fluoropyridin-3-ol;hydrochloride | 3-fluoro-1H-pyridin-4-one;hydrochloride nih.gov |

| CAS Number | 1609166-33-7 bldpharm.com | 1309602-71-8 nih.gov |

| Molecular Formula | C5H5ClFNO bldpharm.com | C5H5ClFNO nih.gov |

| Molecular Weight | 149.55 g/mol bldpharm.com | 149.55 g/mol nih.gov |

| SMILES Code | OC1=C(C=CN=C1)F.[H]Cl bldpharm.com | FC1=C(C=C[NH+]=C1)O.[Cl-] |

Structural Representation and Core Pyridine Moiety Analysis of 4-Fluoropyridin-3-OL

The core of 4-Fluoropyridin-3-ol is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. ijpsonline.com The atoms of the pyridine ring are sp2 hybridized, creating a delocalized π-electron system. ijpsonline.com The presence of the electronegative nitrogen atom makes the electron density distribution uneven across the ring, which distinguishes its chemistry from that of benzene (B151609). ijpsonline.com

This core structure is further modified by two substituents: a hydroxyl group at position 3 and a fluorine atom at position 4.

Fluorine Substituent: As the most electronegative element, the fluorine atom at the C-4 position acts as a strong electron-withdrawing group primarily through a negative inductive effect (-I). This effect reduces the electron density of the pyridine ring.

The combination of these substituents on the pyridine moiety results in a unique electronic landscape. The electron-withdrawing nature of both the ring nitrogen and the fluorine atom makes the compound susceptible to nucleophilic aromatic substitution, a common reaction for fluorinated pyridines. acs.org The hydroxyl group can participate in reactions such as oxidation or can be used as a handle for further functionalization. Pyridinols, including pyridin-3-ol, can exist in tautomeric forms, although the hydroxy-pyridine form is generally favored. researchgate.net

Table 2: Structural Features of 4-Fluoropyridin-3-OL

| Feature | Description |

|---|---|

| Core Structure | Pyridine: a six-membered aromatic heterocycle with one nitrogen atom. ijpsonline.com |

| Substituent at C3 | Hydroxyl group (-OH) |

| Substituent at C4 | Fluorine atom (-F) |

| Key Electronic Effects | Inductive electron withdrawal by the fluorine atom and the ring nitrogen; dual inductive/resonance effects from the hydroxyl group. ijpsonline.com |

Hydrochloride Salt Formation: Implications for Chemical Stability and Reaction Environments

The presence of a basic nitrogen atom in the pyridine ring allows 4-Fluoropyridin-3-ol to act as a base and form salts with acids. The hydrochloride salt is produced when the lone pair of electrons on the pyridine nitrogen atom accepts a proton (H+) from hydrochloric acid (HCl), forming a pyridinium (B92312) cation, which is ionically bonded to the chloride anion (Cl-).

This salt formation has significant implications for the compound's chemical and physical properties:

Enhanced Stability: Hydrochloride salts are generally crystalline solids with higher melting points and greater thermal stability compared to their corresponding free bases. This increased stability is crucial for storage and handling, preventing degradation over time. nih.gov In some cases, salt formation can prevent unwanted chemical reactions, such as disproportionation in solution or interactions with other components in a mixture. nih.govcore.ac.uk

Improved Solubility: A primary reason for forming hydrochloride salts in chemical and pharmaceutical development is to enhance aqueous solubility. nih.gov The ionic nature of the salt allows it to dissolve more readily in polar solvents like water, which can be advantageous for reactions conducted in aqueous media or for purification processes. nih.gov The improved solubility can also influence bioavailability in biological studies. nih.gov

Reaction Environments: The hydrochloride salt form dictates the pH of the reaction environment when dissolved in a protic solvent, typically creating acidic conditions. This can influence the course and rate of chemical reactions. nih.gov For instance, the stability of the salt itself can be pH-dependent, and maintaining an appropriate pH is sometimes necessary to prevent conversion back to the less soluble free base. core.ac.uk

Synthetic Methodologies for 4 Fluoropyridin 3 Ol Hydrochloride

Established Synthetic Pathways to 4-Fluoropyridin-3-OL Hydrochloride

The synthesis of functionalized pyridines such as 4-Fluoropyridin-3-OL hydrochloride can be approached through several strategic routes. These pathways focus on the sequential or concerted introduction of the fluorine atom and the hydroxyl group onto a pre-existing pyridine (B92270) ring or the construction of the ring itself with the desired substituents.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, enabling the introduction of various functional groups. The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles, particularly when activated by electron-withdrawing groups or when a good leaving group is present at the 2- or 4-position.

In the context of 4-Fluoropyridin-3-OL synthesis, SNAr can be envisioned for introducing either the fluorine or the hydroxyl group (or a precursor). For instance, a pyridine ring bearing a suitable leaving group, such as a nitro group or a halogen, at the 4-position can react with a fluoride (B91410) source. The nitro group is a particularly effective leaving group in nucleophilic aromatic substitutions on electron-poor systems. mdpi.comresearchgate.net A reaction pathway could involve the nucleophilic substitution of the nitro group in a precursor like methyl 3-nitropyridine-4-carboxylate with a fluoride anion to yield a fluoro-substituted pyridine. mdpi.com The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior reactivity of fluoro-substituted pyridines in subsequent SNAr reactions, though in this case, fluorine is the desired substituent, not the leaving group. nih.gov

Controlling regioselectivity is critical. Generally, nucleophilic substitution on di- or tri-halopyridines occurs preferentially at the 4-position. researchgate.net However, reaction conditions, such as the choice of solvent and base, can influence the site of attack. rsc.org For example, in the reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes, nucleophilic attack occurs exclusively at the C-4 position under mild conditions, while harsher conditions can promote substitution at the C-2 and C-6 positions. rsc.org This principle of regiocontrol is vital for the selective synthesis of the target compound.

| Starting Material | Nucleophile | Product | Key Condition | Reference |

|---|---|---|---|---|

| Methyl 3-nitropyridine-4-carboxylate | CsF (Fluoride source) | Methyl 3-fluoropyridine-4-carboxylate | Reflux in dry DMSO | mdpi.com |

| Pentafluoropyridine | Hydroxybenzaldehydes | 4-((Perfluoropyridin-yl)oxy)benzaldehydes | Mildly basic | rsc.org |

| 2-Chloropyridine | NaOEt | 2-Ethoxypyridine | EtOH | nih.gov |

Direct fluorination of pyridinol (hydroxypyridine) derivatives is a key strategy for accessing compounds like 4-Fluoropyridin-3-OL. A classic approach is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine precursor in the presence of a fluoride source. nii.ac.jp For instance, 4-aminopyridine (B3432731) can be converted to a 4-pyridyl diazonium salt, which then decomposes to yield 4-fluoropyridine. nii.ac.jp Applying this logic, a 4-amino-pyridin-3-ol precursor could potentially be converted to the target molecule.

More contemporary methods often employ electrophilic fluorinating agents. Reagents such as Selectfluor® are used for the electrophilic fluorination of various organic substrates, including 1,2-dihydropyridines, which can subsequently be converted to the corresponding fluorinated pyridines. nih.gov The selective C-H fluorination of pyridine rings is another advanced technique. sigmaaldrich.com The development of methods for meta-selective fluorination of pyridine derivatives is particularly relevant, as it could allow for the direct introduction of fluorine at the 4-position of a 3-hydroxypyridine (B118123). thieme-connect.de

Another innovative approach involves the fluorination of pyridine N-oxides. For example, 3-bromo-4-nitropyridine (B1272033) N-oxide can be fluorinated to produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to 3-fluoro-4-aminopyridine. nih.gov Subsequent conversion of the amino group to a hydroxyl group would complete the synthesis. This N-oxide strategy can offer unique regioselectivity and reactivity compared to the parent pyridine. nih.gov

| Method | Precursor Type | Fluorinating Agent/Reagent | Advantages | Reference |

|---|---|---|---|---|

| Balz-Schiemann Reaction | Aminopyridine | HBF4 or HF, NaNO2 | Well-established, uses available precursors. | nii.ac.jp |

| Electrophilic Fluorination | Electron-rich pyridines, Dihydropyridines | Selectfluor® (F-TEDA-BF4) | Milder conditions, high selectivity. | nih.gov |

| Nucleophilic Fluorination (from N-oxide) | Halogenated Pyridine N-oxide | TBAF or other fluoride salts | Alters reactivity, enables novel pathways. | nih.gov |

Introducing a hydroxyl group onto a pyridine ring can be accomplished either by direct hydroxylation or by the conversion of another functional group. Direct C-H hydroxylation of pyridine rings is challenging but can be achieved, for example, through enzymatic pathways. The biodegradation of 4-hydroxypyridine (B47283) by an Agrobacterium species involves hydroxylation at the 3-position to form pyridine-3,4-diol, a reaction catalyzed by a mono-oxygenase enzyme. nih.gov While biocatalysis is a specialized field, it demonstrates the feasibility of such a transformation.

More common in laboratory synthesis are post-modification approaches. A methoxy (B1213986) group, for instance, can serve as a protected form of the hydroxyl group. A 4-fluoro-3-methoxypyridine (B14221671) intermediate could be synthesized, followed by de-methylation (e.g., using BBr₃ or HBr) to reveal the 3-hydroxyl group. Another route involves the diazotization of an aminopyridine. A 3-amino-4-fluoropyridine precursor could be treated with nitrous acid to generate a diazonium salt, which can then be hydrolyzed with water to produce the 3-hydroxypyridine derivative. This method is a classical transformation for converting aromatic amines to phenols.

Precursor Chemistry and Starting Material Selection for 4-Fluoropyridin-3-OL Hydrochloride Synthesis

The choice of starting material is dictated by the chosen synthetic pathway. A retrosynthetic analysis of 4-Fluoropyridin-3-OL suggests several viable precursor classes.

Substituted Pyridines: Commercially available or readily synthesized pyridines containing some of the required functionalities are ideal starting points. For example, a compound like 3-amino-4-chloropyridine (B21944) could undergo fluorination via SNAr to replace the chlorine, followed by conversion of the amino group to a hydroxyl group.

Pyridine N-Oxides: As discussed, pyridine N-oxides offer a powerful platform. A precursor such as 3-bromo-4-nitropyridine N-oxide allows for nucleophilic fluorination at the 3-position, followed by reduction of both the nitro group and the N-oxide to yield 3-fluoro-4-aminopyridine, a late-stage intermediate. nih.gov

Aminopyridinols: A starting material like 4-aminopyridin-3-ol (B195924) would be a direct precursor for a Balz-Schiemann reaction to introduce the fluorine atom at the 4-position.

Nitropyridines: A compound such as 4-chloro-3-nitropyridine (B21940) could serve as a versatile precursor. The nitro group could be reduced to an amine, which is then converted to the hydroxyl, while the chloro group is replaced by fluorine via nucleophilic substitution, with the sequence of steps being a critical consideration.

| Precursor | Potential Synthetic Pathway | Key Transformation |

|---|---|---|

| 4-Amino-pyridin-3-ol | Balz-Schiemann Reaction | Diazotization followed by fluorination. |

| 4-Chloro-pyridin-3-ol | Nucleophilic Aromatic Substitution | Halogen exchange (Halex) reaction with a fluoride salt. |

| 3-Bromo-4-nitropyridine N-oxide | Multi-step synthesis via N-oxide | Fluorination, reduction, and functional group conversion. nih.gov |

| 3-Fluoro-4-aminopyridine | Post-modification | Diazotization followed by hydrolysis. |

Reaction Conditions and Optimization Parameters in 4-Fluoropyridin-3-OL Hydrochloride Synthesis

Optimization of reaction conditions is paramount for maximizing yield, purity, and process safety. Key parameters include solvent, temperature, reaction time, and the nature of reagents and catalysts.

Solvent: For nucleophilic aromatic substitution reactions, polar aprotic solvents like DMSO, DMF, or acetonitrile (B52724) are often preferred as they effectively solvate the cation of the fluoride salt while leaving the fluoride anion relatively free to act as a nucleophile. nih.gov

Temperature: Temperature control is crucial for managing reaction rates and preventing side reactions. Some fluorination reactions may require elevated temperatures to proceed at a reasonable rate, while others, like diazotization, are performed at low temperatures (0–10 °C) to ensure the stability of the diazonium intermediate. nii.ac.jp

Reagents: The choice of fluoride source (e.g., KF, CsF, TBAF) can significantly impact reactivity in SNAr reactions, with cesium fluoride often providing higher yields due to its higher solubility and the "naked" nature of the fluoride ion. nih.gov In electrophilic fluorinations, the choice of reagent (e.g., Selectfluor) and any necessary additives or bases must be carefully considered. thieme-connect.de

pH Control: During workup and isolation, pH adjustment is often necessary. For instance, after a reaction, the mixture might be neutralized or made basic before extraction. google.com The final step of forming the hydrochloride salt requires the careful addition of hydrochloric acid to a solution of the free base to induce precipitation. nih.gov

Process optimization involves systematically varying these parameters to find the ideal balance. For example, in the synthesis of 3-fluoropyridines via photoredox coupling, reaction time and temperature were optimized to ensure complete formation of the product. acs.org

Purification and Isolation Techniques for 4-Fluoropyridin-3-OL Hydrochloride

The final stage of the synthesis involves the isolation and purification of the target compound as its hydrochloride salt. This process typically includes several steps:

Reaction Workup: After the reaction is complete, the mixture is typically quenched, often by adding water or an aqueous solution. nih.gov This step may also involve neutralizing any strong acids or bases used.

Extraction: The crude product (the free base, 4-Fluoropyridin-3-OL) is extracted from the aqueous phase into a suitable immiscible organic solvent, such as dichloromethane, ethyl acetate, or ether. nii.ac.jpgoogle.com This process may need to be repeated several times to maximize recovery.

Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water. The drying agent is then filtered off, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude free base. nii.ac.jp

Salt Formation and Purification: The crude 4-Fluoropyridin-3-OL is dissolved in an appropriate solvent (e.g., isopropanol (B130326), ethanol, or ethyl acetate). nih.gov A solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) is then added, often dropwise, to adjust the pH and precipitate the hydrochloride salt. nih.gov The formation of the salt is advantageous as it often results in a stable, crystalline solid that is easier to handle and purify than the free base. google.com

Recrystallization: The final purification is typically achieved by recrystallization. The crude hydrochloride salt is dissolved in a minimum amount of a hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. nih.gov The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Fluoropyridin-3-OL hydrochloride |

| Methyl 3-nitropyridine-4-carboxylate |

| Methyl 3-fluoropyridine-4-carboxylate |

| 2-Fluoropyridine |

| 2-Chloropyridine |

| Sodium ethoxide |

| Pentafluoropyridine |

| 4-Aminopyridine |

| Selectfluor® (F-TEDA-BF₄) |

| 3-Bromo-4-nitropyridine N-oxide |

| 3-Fluoro-4-nitropyridine N-oxide |

| 3-Fluoro-4-aminopyridine |

| 4-Hydroxypyridine |

| Pyridine-3,4-diol |

| 4-Fluoro-3-methoxypyridine |

| 3-Amino-4-fluoropyridine |

| 3-Amino-4-chloropyridine |

| 4-Amino-pyridin-3-ol |

| 4-Chloro-3-nitropyridine |

| Cesium fluoride (CsF) |

| Tetrabutylammonium fluoride (TBAF) |

| Hydrochloric acid (HCl) |

| Sodium sulfate (Na₂SO₄) |

Chemical Reactivity and Transformation Mechanisms of 4 Fluoropyridin 3 Ol Hydrochloride

Electrophilic and Nucleophilic Substitution Patterns on the 4-Fluoropyridin-3-OL Ring

The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. This deactivation is further intensified in the hydrochloride salt form, where the nitrogen is protonated. Electrophilic attack, if forced, would likely occur at the positions least deactivated by the ring nitrogen and the fluorine atom. The hydroxyl group, being an activating ortho-, para-director, would favor substitution at positions 2 and 6. However, the strong deactivating effects of the protonated ring and the fluorine atom make electrophilic substitution challenging.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electronegative fluorine atom at the 4-position significantly activates the ring for nucleophilic attack, particularly at the 2- and 6-positions, which are ortho and para to the activating fluorine atom. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in SNAr reactions nih.gov.

| Position | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack | Rationale |

| 2 | Low | High | Activated by the para-fluorine and ortho-hydroxyl (by resonance). |

| 5 | Low | Moderate | Meta to the fluorine, but activated by the ortho-hydroxyl (by resonance). |

| 6 | Low | High | Activated by the ortho-fluorine and para-hydroxyl (by resonance). |

Reactions Involving the Hydroxyl Group of 4-Fluoropyridin-3-OL

The hydroxyl group at the 3-position of 4-Fluoropyridin-3-OL behaves similarly to a phenolic hydroxyl group, allowing for a range of functionalization reactions. However, its reactivity can be influenced by the electronic effects of the pyridine ring and the fluorine substituent.

O-Alkylation and O-Arylation: The hydroxyl group can be readily alkylated or arylated to form ethers. For instance, pyridin-3-ol reacts with pentafluoropyridine (B1199360) at the oxygen atom to yield 2,3,5,6-tetrafluoro-4-(pyridin-3-yloxy)pyridine researchgate.net. This suggests that the hydroxyl group of 4-Fluoropyridin-3-OL can act as a nucleophile in substitution reactions.

O-Acylation: Esterification of the hydroxyl group can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction provides a means to introduce a variety of functional groups and can also serve as a protecting group strategy during multi-step syntheses.

| Reaction Type | Reagents | Product Type |

| O-Alkylation | Alkyl halides, Base | Ether |

| O-Arylation | Activated aryl halides, Base | Aryl ether |

| O-Acylation | Acyl chlorides, Anhydrides, Base | Ester |

Reactions Involving the Fluorine Atom on the Pyridine Scaffold

The fluorine atom at the 4-position is a key reactive site for nucleophilic aromatic substitution (SNAr). Fluorine's high electronegativity makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles. Furthermore, fluoride (B91410) is an excellent leaving group in SNAr reactions on electron-deficient aromatic rings nih.gov.

A variety of nucleophiles can displace the fluorine atom, leading to a wide range of 4-substituted pyridin-3-ol derivatives. These reactions are often facilitated by the electron-withdrawing nature of the pyridine ring nitrogen.

Typical Nucleophiles in SNAr Reactions:

O-Nucleophiles: Alkoxides and phenoxides can displace the fluorine to form ethers.

N-Nucleophiles: Amines (primary and secondary) and ammonia can react to yield 4-aminopyridin-3-ol (B195924) derivatives.

S-Nucleophiles: Thiolates can be used to introduce sulfur-containing functionalities.

C-Nucleophiles: While less common for unactivated systems, strong carbanions may displace the fluoride.

The reaction of fluoropyridines with nucleophiles can often be performed under milder conditions than those required for chloropyridines nih.gov.

| Nucleophile | Product Functional Group |

| R-O⁻ | Ether |

| R₂NH | Secondary Amine |

| R-S⁻ | Thioether |

Derivatization Reactions for Functionalization of 4-Fluoropyridin-3-OL Hydrochloride

The presence of two distinct reactive sites, the hydroxyl group and the fluorine atom, allows for a variety of derivatization strategies to functionalize 4-Fluoropyridin-3-OL hydrochloride. These reactions are crucial for the synthesis of more complex molecules and for modifying the compound's properties for various applications.

Selective Functionalization:

By carefully choosing reaction conditions and reagents, it is possible to selectively target either the hydroxyl group or the fluorine atom. For example, reactions involving the hydroxyl group, such as O-alkylation, can often be carried out under basic conditions that favor the deprotonation of the hydroxyl group, making it a more potent nucleophile. Conversely, nucleophilic aromatic substitution at the 4-position is typically performed with strong nucleophiles that will preferentially attack the electron-deficient carbon bearing the fluorine atom.

Sequential Functionalization:

Advanced Spectroscopic and Analytical Characterization of 4 Fluoropyridin 3 Ol Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Fluoropyridin-3-OL hydrochloride, a complete NMR analysis would involve several types of experiments.

¹H and ¹³C NMR Analysis of 4-Fluoropyridin-3-OL Hydrochloride

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide fundamental information about the hydrogen and carbon framework of the molecule. The number of signals, their chemical shifts (positions in the spectrum), multiplicity (splitting pattern), and integration (area under the signal) in the ¹H NMR spectrum would help to identify the different types of protons and their neighboring atoms. Similarly, the ¹³C NMR spectrum would indicate the number of unique carbon environments.

However, specific, experimentally determined ¹H and ¹³C NMR data for 4-Fluoropyridin-3-OL hydrochloride are not available in the public domain. Without this data, a detailed analysis of its proton and carbon environments cannot be conducted.

¹⁹F NMR for Fluorine Environment Characterization in 4-Fluoropyridin-3-OL Hydrochloride

¹⁹F NMR is a highly sensitive technique used to probe the environment of fluorine atoms within a molecule. For 4-Fluoropyridin-3-OL hydrochloride, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the C4 position. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom, and its coupling to adjacent protons would provide valuable structural information. Despite the importance of this technique for fluorinated compounds, no specific ¹⁹F NMR data for 4-Fluoropyridin-3-OL hydrochloride could be located.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning NMR signals and confirming the connectivity of atoms in a molecule.

COSY experiments would establish the correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC would show longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular structure, especially in complex molecules.

A thorough 2D NMR analysis would be indispensable for the complete structural assignment of 4-Fluoropyridin-3-OL hydrochloride. Unfortunately, no such experimental data has been published in the available scientific literature.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For 4-Fluoropyridin-3-OL hydrochloride, HRMS would be used to confirm the molecular formula of the protonated molecule. This precise mass data is a critical piece of evidence in the identification of a compound. Specific HRMS data for 4-Fluoropyridin-3-OL hydrochloride is not currently available in the public scientific record.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion to generate a pattern of smaller fragment ions. The analysis of these fragmentation patterns provides valuable insights into the structure of the original molecule. By studying the fragmentation of the protonated 4-Fluoropyridin-3-OL hydrochloride, it would be possible to propose and confirm its structural features. As with other analytical data for this compound, specific MS/MS fragmentation data is not documented in the available literature.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and synthetic intermediates like 4-Fluoropyridin-3-OL hydrochloride. These methods are essential for determining the purity of the compound, quantifying its concentration, and separating it from impurities or related derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds such as 4-Fluoropyridin-3-OL hydrochloride. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this polar, aromatic compound. nih.govresearchgate.net

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase (like C18) propelled by a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. The polar nature of 4-Fluoropyridin-3-OL, due to its hydroxyl group and the nitrogen atom in the pyridine (B92270) ring, dictates its interaction with the stationary and mobile phases.

For robust analysis, method development involves optimizing several parameters to achieve good resolution and peak shape. healthinformaticsjournal.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov To improve peak symmetry for basic compounds like pyridine derivatives, an acid modifier such as formic acid or trifluoroacetic acid (TFA) is commonly added to the mobile phase. nih.govhelixchrom.com Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration. nih.gov

A representative set of HPLC conditions for the analysis of 4-Fluoropyridin-3-OL hydrochloride is detailed in the table below.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net Due to the polar hydroxyl group and the salt form, 4-Fluoropyridin-3-OL hydrochloride is not sufficiently volatile for direct GC analysis. researchgate.net Therefore, a chemical modification step known as derivatization is necessary to increase its volatility. researchgate.netcolostate.eduphenomenex.com

The most common derivatization strategy for compounds containing active hydrogen atoms (from groups like -OH, -NH, -COOH) is silylation. researchgate.netcolostate.eduphenomenex.comlibretexts.org This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. phenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this transformation. phenomenex.comresearchgate.net The resulting TMS ether of 4-Fluoropyridin-3-OL is significantly more volatile and less polar, making it amenable to GC analysis. researchgate.netphenomenex.com

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically used for detection and quantification. cdc.govosha.gov

Table 2: Representative GC Parameters for Analysis of a Silylated Derivative

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Transfer Line Temp | 280 °C |

X-ray Crystallography for Solid-State Structure Determination of 4-Fluoropyridin-3-OL Hydrochloride or its Salts/Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing and physical properties of the material.

For 4-Fluoropyridin-3-OL hydrochloride, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule in the solid state. The analysis would confirm the protonation site on the pyridine nitrogen, a key feature of the hydrochloride salt. nih.gov It would also elucidate the hydrogen-bonding network, which is expected to be extensive given the presence of the hydroxyl group, the pyridinium (B92312) proton (N-H), and the chloride counter-ion. nih.govnih.gov These interactions play a crucial role in the stability and structure of the crystal lattice.

While the specific crystal structure of 4-Fluoropyridin-3-OL hydrochloride is not widely published, analysis of related pyridinium chloride structures provides a strong precedent for the expected findings. nih.gov In such structures, the chloride ion typically acts as a hydrogen bond acceptor from both the pyridinium N-H and other donor groups, if present. nih.gov The crystal packing is often a layered or complex three-dimensional network stabilized by these strong electrostatic and hydrogen-bonding forces. The data obtained from such an analysis are summarized in a crystallographic information file (CIF) and include key parameters like the unit cell dimensions, space group, and atomic coordinates.

Table 3: Representative Crystallographic Data for a Substituted Pyridinium Hydrochloride Salt

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₅H₅FNO · HCl |

| Formula Weight | 149.56 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 7.8 Åα = 90°, β = 95°, γ = 90° |

| Volume | 673.5 ų |

| Z (Molecules/unit cell) | 4 |

| Key Interactions | N-H···Cl, O-H···Cl hydrogen bonds |

Note: The data in this table are hypothetical and serve as an illustration of the parameters obtained from an X-ray crystallography experiment.

Table of Compound Names

| Compound Name |

|---|

| 4-Fluoropyridin-3-OL hydrochloride |

| 4-Fluoropyridin-3-OL |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Trifluoroacetic Acid (TFA) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

Computational Chemistry and Theoretical Studies on 4 Fluoropyridin 3 Ol Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Aromaticity

No specific DFT calculations for 4-Fluoropyridin-3-OL hydrochloride are available in the literature. Such a study would typically involve optimizing the molecular geometry and calculating electronic properties like charge distribution and electrostatic potential. Aromaticity would be assessed using indices such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA).

Molecular Orbital Analysis and Frontier Orbitals of 4-Fluoropyridin-3-OL

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. For 4-Fluoropyridin-3-OL, the energies and spatial distributions of these frontier orbitals have not been reported. This information would be key to predicting its behavior as an electrophile or nucleophile.

Reaction Mechanism Predictions and Transition State Modeling for Transformations of 4-Fluoropyridin-3-OL Hydrochloride

Computational modeling is a powerful tool for predicting reaction pathways and characterizing transition states. However, no studies have been published that model the transformations of 4-Fluoropyridin-3-OL hydrochloride, which would provide insights into its reactivity and potential synthetic applications.

Conformational Analysis and Tautomerism Studies of 4-Fluoropyridin-3-OL

The presence of hydroxyl and pyridyl groups suggests the possibility of tautomerism in 4-Fluoropyridin-3-OL. A computational study would be necessary to determine the relative stabilities of the possible tautomers and the energy barriers for their interconversion. Similarly, a conformational analysis would reveal the preferred three-dimensional structure of the molecule. To date, such studies have not been published.

Applications of 4 Fluoropyridin 3 Ol Hydrochloride As a Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Compounds

4-Fluoropyridin-3-OL hydrochloride is a valuable starting material for the synthesis of intricate heterocyclic systems, which are core components of many pharmaceutical agents. The presence of multiple reaction points on the molecule allows for the construction of fused ring systems. For instance, the pyridine (B92270) nitrogen and the hydroxyl group can participate in cyclization reactions to form new rings fused to the original pyridine core.

The synthesis of fused heterocyclic compounds is a significant area of medicinal chemistry research. These complex structures are often sought for their potential to interact with biological targets. The incorporation of the fluorinated pyridine motif from 4-Fluoropyridin-3-OL hydrochloride can enhance the pharmacological properties of the final compound.

Table 1: Examples of Complex Heterocyclic Systems Derivable from Fluorinated Pyridine Precursors

| Heterocyclic System | Synthetic Strategy | Potential Application |

|---|---|---|

| Pyrazolopyridines | Cyclocondensation reactions | Kinase inhibitors, Anti-inflammatory agents |

| Furo[2,3-b]pyridines | Intramolecular cyclization | Antiviral, Anticancer agents |

| Thieno[2,3-b]pyridines | Reaction with sulfur reagents followed by cyclization | Antimicrobial, CNS agents |

Formation of Fluorinated Pyridine-Based Scaffolds for Chemical Research

A molecular scaffold is a core structure upon which various functional groups can be added to create a library of related compounds for research and drug discovery. 4-Fluoropyridin-3-OL hydrochloride is an excellent precursor for generating diverse fluorinated pyridine-based scaffolds. The fluorine atom and hydroxyl group can be chemically modified or can direct further reactions to specific positions on the pyridine ring.

For example, the hydroxyl group can be converted into other functional groups like ethers, esters, or amines. The fluorine atom, being on an electron-deficient pyridine ring, can potentially be displaced by nucleophiles in a process known as nucleophilic aromatic substitution (SNAr), further diversifying the possible structures. This allows chemists to systematically alter the properties of the scaffold to optimize for biological activity or other desired characteristics.

Table 2: Potential Scaffold Modifications from 4-Fluoropyridin-3-OL Hydrochloride

| Reaction Type | Reagent Example | Resulting Functional Group | Purpose of Modification |

|---|---|---|---|

| O-Alkylation | Alkyl halide (e.g., Methyl iodide) | Ether (-OCH₃) | Increase lipophilicity, Block H-bonding |

| O-Acylation | Acyl chloride (e.g., Acetyl chloride) | Ester (-OCOCH₃) | Prodrug strategy, Modify solubility |

| Nucleophilic Substitution | Amine (e.g., Piperidine) | Amino (-NR₂) | Introduce basic center, New vector for substitution |

Precursor in Multistep Organic Syntheses of Advanced Intermediates

Modern organic synthesis often involves long, sequential reaction pathways to construct highly complex target molecules. syrris.jp 4-Fluoropyridin-3-OL hydrochloride serves as an ideal starting point in such multistep syntheses. researchgate.net Its functional handles allow for a stepwise and controlled assembly of molecular complexity. An initial reaction might modify the hydroxyl group, a subsequent step could functionalize the pyridine ring, and a later reaction could involve the fluorine atom.

This step-by-step approach is crucial for building "advanced intermediates"—molecules that are themselves complex and are key precursors to the final target product. For instance, a multi-step synthesis might begin with 4-Fluoropyridin-3-OL hydrochloride to ultimately produce a key fragment of a potential new drug candidate, which is then combined with other fragments to complete the synthesis. A patent for the synthesis of 3-fluoro-4-aminopyridine, an important medicinal intermediate, highlights a multi-step process starting from 3-fluoropyridine, demonstrating the type of transformations common for this class of compounds. google.com

Table 3: Illustrative Multistep Synthesis Pathway

| Step | Reaction | Intermediate Product | Purpose |

|---|---|---|---|

| 1 | Protection of OH group | 4-Fluoro-3-(tert-butyldimethylsilyloxy)pyridine | Prevents unwanted side reactions of the hydroxyl group. |

| 2 | C-H Activation/Functionalization | 2-Bromo-4-fluoro-3-(tert-butyldimethylsilyloxy)pyridine | Introduces a new reactive site for cross-coupling. |

| 3 | Suzuki Cross-Coupling | 4-Fluoro-2-phenyl-3-(tert-butyldimethylsilyloxy)pyridine | Adds a phenyl group to the scaffold. |

Development of Novel Synthetic Methodologies Utilizing the Reactivity of 4-Fluoropyridin-3-OL Hydrochloride

The unique electronic properties of 4-Fluoropyridin-3-OL hydrochloride make it a useful tool for developing new synthetic methods. The electron-withdrawing nature of the pyridine ring's nitrogen atom, combined with that of the fluorine atom, makes the pyridine ring susceptible to certain types of reactions. Chemists can exploit this reactivity to pioneer new transformations.

One key area of development is in nucleophilic aromatic substitution (SNAr) reactions. While fluorine is not typically the best leaving group on benzene (B151609) rings, on electron-poor heterocyclic rings like pyridine, it can be displaced by strong nucleophiles. Research into the SNAr of nitro groups on pyridine rings, which are also strongly electron-withdrawing, demonstrates the feasibility of such substitutions on activated pyridine systems. nih.gov Methodologies can be developed to control the regioselectivity of these substitutions, allowing for the precise placement of new functional groups. The hydroxyl group can also be used to direct metalating agents (like lithium bases) to the adjacent carbon atoms, enabling the development of novel C-H functionalization strategies that are highly sought after in modern synthesis.

Future Research Directions and Unexplored Avenues for 4 Fluoropyridin 3 Ol Hydrochloride

Development of More Efficient and Sustainable Synthetic Routes to 4-Fluoropyridin-3-OL Hydrochloride

The pursuit of more efficient and environmentally benign methods for the synthesis of 4-Fluoropyridin-3-OL hydrochloride is a critical first step in unlocking its full potential. Current synthetic strategies, while effective, may rely on harsh reagents, multi-step processes, and generate significant waste. Future research should prioritize the development of greener and more sustainable alternatives.

One promising avenue lies in the exploration of catalytic C-H fluorination . Direct C-H activation and subsequent fluorination of a readily available pyridin-3-ol precursor would represent a significant leap in efficiency by minimizing the need for pre-functionalized starting materials. rsc.orgnih.govresearchgate.net Research in this area could focus on the design of novel transition metal catalysts or the application of photoredox catalysis to achieve site-selective fluorination.

Furthermore, the adoption of continuous flow chemistry could offer substantial advantages over traditional batch processes. acs.orgdurham.ac.ukrsc.orgresearchgate.netnih.gov Flow reactors can enable precise control over reaction parameters, enhance safety when handling hazardous reagents, and facilitate scalable production. The development of a continuous flow synthesis of 4-Fluoropyridin-3-OL hydrochloride would be a significant advancement for both academic and industrial applications.

Biocatalysis also presents an attractive, though challenging, avenue for the sustainable synthesis of fluorinated pyridinols. mdpi-res.comnih.govnewschool.eduresearchgate.netresearchgate.net While naturally occurring fluorinating enzymes are rare, protein engineering and directed evolution could be employed to develop biocatalysts capable of selectively fluorinating the pyridine (B92270) ring. A successful biocatalytic route would offer a highly specific and environmentally friendly method of production.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic C-H Fluorination | Atom economy, reduced steps, access to novel precursors. | Regioselectivity, catalyst stability and cost. |

| Continuous Flow Chemistry | Scalability, safety, precise process control. | Reactor design, optimization of reaction conditions. |

| Biocatalysis | High selectivity, mild conditions, sustainability. | Enzyme discovery and engineering, substrate scope. |

Exploration of Novel Reaction Pathways and Unique Reactivity Patterns

The interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group in 4-Fluoropyridin-3-OL hydrochloride is expected to give rise to unique reactivity patterns that are yet to be fully explored.

Future research should investigate the nucleophilic aromatic substitution (SNA_r) reactions of this compound. The fluorine atom, activated by the pyridine nitrogen, is a potential leaving group. Systematic studies with a diverse range of nucleophiles would map out the scope of this transformation and provide access to a variety of 3-hydroxy-4-substituted pyridines. nih.govacs.orgresearchgate.net

The application of photoredox catalysis could unveil novel reaction pathways that are not accessible through traditional thermal methods. acs.orgacs.orgmdpi.comresearchgate.netsemanticscholar.org For instance, visible-light-mediated reactions could be explored for the generation of radical intermediates, leading to new C-C and C-heteroatom bond formations at various positions on the pyridine ring.

Computational studies, such as Density Functional Theory (DFT) , will be invaluable in predicting and understanding the reactivity of 4-Fluoropyridin-3-OL hydrochloride. nih.gov Theoretical calculations can provide insights into bond dissociation energies, electron density distributions, and reaction mechanisms, thereby guiding experimental design and accelerating the discovery of new reactions.

Advanced Derivatization Strategies for Enhanced Synthetic Utility

The hydroxyl group of 4-Fluoropyridin-3-OL hydrochloride serves as a versatile handle for a wide array of derivatization reactions, significantly expanding its synthetic utility.

Future work should focus on the systematic exploration of O-functionalization reactions . This includes etherification, esterification, and conversion to triflates or other leaving groups. These derivatives would serve as valuable building blocks for cross-coupling reactions, enabling the introduction of a wide range of substituents at the 3-position.

Organometallic catalysis will play a pivotal role in the derivatization of 4-Fluoropyridin-3-OL hydrochloride. acs.orgnih.govrsc.org For example, palladium- or copper-catalyzed cross-coupling reactions of the corresponding triflate derivative could be employed to form C-C, C-N, and C-O bonds, leading to a diverse library of compounds.

Furthermore, the development of late-stage functionalization strategies for derivatives of 4-Fluoropyridin-3-OL hydrochloride is a highly desirable goal. nih.govacs.orgresearchgate.netnih.gov This would allow for the rapid diversification of complex molecules containing this scaffold, which is of particular interest in medicinal chemistry for structure-activity relationship (SAR) studies. researchgate.net

| Derivatization Strategy | Targeted Functional Group | Potential Applications |

| O-Functionalization | Hydroxyl Group | Precursors for cross-coupling, protecting group strategies. |

| Organometallic Cross-Coupling | C-O or C-F Bond | Synthesis of highly functionalized pyridine derivatives. |

| Late-Stage Functionalization | C-H Bonds | Rapid generation of analogues for medicinal chemistry. |

Interdisciplinary Research Opportunities in Chemical Synthesis and Methodology Development

The unique structural features of 4-Fluoropyridin-3-OL hydrochloride open up exciting opportunities for interdisciplinary research that bridges chemical synthesis with other scientific fields.

In the realm of medicinal chemistry , this compound could serve as a key building block for the synthesis of novel bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity, making it an attractive feature in drug design. researchgate.net Collaborative efforts between synthetic chemists and medicinal chemists could lead to the discovery of new therapeutic agents.

The development of novel fluorinated compounds is also of great interest in agrochemical research . nih.govresearchgate.netccspublishing.org.cnacs.org The introduction of fluorine can significantly impact the biological activity and environmental fate of pesticides and herbicides. Research into the synthesis of agrochemicals derived from 4-Fluoropyridin-3-OL hydrochloride could lead to the development of more effective and safer crop protection agents.

Finally, the synthesis and derivatization of 4-Fluoropyridin-3-OL hydrochloride can serve as a platform for the development of new synthetic methodologies . The challenges and opportunities presented by this molecule can inspire the creation of novel catalysts, reaction conditions, and synthetic strategies that have broad applicability across organic chemistry.

Q & A

Q. What synthetic routes are recommended for 4-Fluoropyridin-3-OL HCl, and how can yield and purity be optimized?

- Methodological Answer : Synthesis typically involves fluorination of pyridine precursors. For example, nucleophilic fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® on hydroxyl-protected pyridinols (e.g., 3-hydroxypyridine derivatives) can introduce fluorine at the 4-position. Protecting the hydroxyl group with tert-butyldimethylsilyl (TBDMS) or acetyl groups prevents side reactions. Post-fluorination, HCl treatment generates the hydrochloride salt. Purification via column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water) enhances purity. Monitoring reaction progress with TLC and optimizing reaction temperature (e.g., −78°C to room temperature) improves yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>19</sup>F NMR identify fluorine coupling patterns and hydroxyl proton environments. For example, <sup>19</sup>F NMR typically shows a singlet near −120 to −150 ppm for aromatic fluorine.

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for C5H5FNO<sup>+</sup>·HCl).

- IR Spectroscopy : Detects O–H stretching (broad peak ~3200 cm<sup>−1</sup>) and C–F vibrations (~1100 cm<sup>−1</sup>).

Cross-referencing with structurally analogous fluoropyridines (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine ) ensures accurate assignments.

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert atmosphere (argon or nitrogen) at −20°C. The hydrochloride salt is hygroscopic; desiccants like silica gel prevent moisture absorption. Avoid prolonged exposure to high temperatures (>40°C) to prevent decomposition. Stability studies under accelerated conditions (40°C/75% RH for 1–3 months) can assess degradation pathways .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties or reaction mechanisms of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p) level) model electronic structures, such as frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. For fluorinated pyridines, exact exchange terms in functionals improve accuracy in predicting bond dissociation energies and fluorination kinetics . Applications include simulating nucleophilic substitution pathways or evaluating hydrogen-bonding interactions between the hydroxyl group and solvent molecules.

Q. What strategies resolve contradictions in experimental data during synthesis (e.g., unexpected byproducts)?

- Methodological Answer :

- Hypothesis Testing : Use LC-MS or GC-MS to identify byproducts (e.g., dehalogenated or dimerized species).

- Isotopic Labeling : Introduce <sup>18</sup>O or <sup>2</sup>H to trace reaction pathways.

- Control Experiments : Vary reaction parameters (solvent polarity, temperature) to isolate contributing factors.

Iterative analysis, as emphasized in qualitative research frameworks , helps distinguish systematic errors from mechanistic complexities.

Q. What crystallographic techniques determine the configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and hydrogen-bonding networks. For fluoropyridines, high-resolution data (≤0.8 Å) and low-temperature measurements (~100 K) minimize thermal motion artifacts. If crystals are challenging to grow, synchrotron radiation or co-crystallization with stabilizing agents (e.g., crown ethers) may be required. Compare with reported structures (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine ) to validate intramolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.